molecular formula C13H11N3O4 B5850841 N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide

N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5850841
M. Wt: 273.24 g/mol
InChI Key: XGSASBWJHVSZKJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide, also known as MINA, is a small molecule compound that has gained significant attention in the scientific community due to its potential for use in various research applications.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell death and preventing cell proliferation. In neuroscience, this compound has been found to have neuroprotective effects and may be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be used to treat autoimmune disorders.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to act as a protein kinase inhibitor. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. By inhibiting CDK2 activity, this compound can induce cell death and prevent cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis (cell death) by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. In neurons, this compound has been found to protect against oxidative stress and prevent the accumulation of beta-amyloid, a protein associated with Alzheimer's disease. In the immune system, this compound has been shown to modulate cytokine production and inhibit T cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. Additionally, this compound has been found to have low toxicity and is well tolerated in animal models. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound.

properties

IUPAC Name

(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-9-8-12(15-20-9)14-13(17)7-6-10-4-2-3-5-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSASBWJHVSZKJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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